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Compound of Interest

Compound Name: CGS 15435

cat. No.: B15571782

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 15435 is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase.
Developed by Ciba-Geigy, this compound, chemically identified as 5-chloro-1-methyl-2-(3-
pyridyl)-3-indolhexanoic acid HCI, has demonstrated significant promise in preclinical studies
due to its long-lasting in vivo activity. This document provides a detailed overview of the
discovery, history, pharmacology, and experimental protocols associated with CGS 15435,
intended to serve as a comprehensive resource for researchers and drug development
professionals.

Discovery and History

CGS 15435 was first described in a 1987 publication in the European Journal of Pharmacology
by researchers at Ciba-Geigy Pharmaceuticals.[1] The development of CGS 15435 was part of
a broader effort to identify selective inhibitors of thromboxane synthase, a key enzyme in the
arachidonic acid cascade responsible for the production of the potent vasoconstrictor and
platelet aggregator, thromboxane A2. The aim was to create a compound with a prolonged
duration of action, making it suitable for chronic therapeutic use in conditions with pathological
TXAZ2 involvement.

Chemical Properties
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Property Value

) 5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic
Chemical Name

acid HCI
CAS Number 95853-92-2
Molecular Formula C20H21CIN202
Molecular Weight 356.85 g/mol

Pharmacological Profile

CGS 15435 is characterized by its high potency and remarkable selectivity as a thromboxane
A2 synthase inhibitor.

In Vitro Activity

The in vitro inhibitory activity of CGS 15435 has been assessed against several enzymes in the
arachidonic acid pathway.[1][2]

Selectivity vs. TXA2

Enzyme ICso0
Synthase

Thromboxane A2 (TXA2)

1 nM
Synthase
Cyclooxygenase 1200 pM 1,200,000-fold
Prostacyclin (PGI2) Synthase 90 uM 90,000-fold
5-Lipoxygenase 60 uM 60,000-fold

In Vivo Activity

Preclinical in vivo studies have highlighted the long duration of action of CGS 15435.
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Signaling Pathway

CGS 15435 exerts its effect by specifically inhibiting thromboxane A2 synthase, a key enzyme
in the eicosanoid signaling pathway. This inhibition leads to a reduction in the production of
thromboxane A2, a potent mediator of vasoconstriction and platelet aggregation.

Prostaglandin H2 (PGH2)

CGS 15435

Thromboxane A2 (TXA2)

Thromboxane A2 Synthase

Click to download full resolution via product page
Caption: Inhibition of the Thromboxane A2 Synthesis Pathway by CGS 15435.
Experimental Protocols

In Vivo Inhibition of Serum Thromboxane Bz in Beagles

This protocol is based on the methodology described by Olson et al. (1987).[1]
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Experimental Workflow

Select conscious beagles

'

Administer 3 mg/kg CGS 15435 orally

'

Collect blood samples at 1, 4, 6, 12, and 24 hours post-dose

'

Separate serum from blood samples

'

Measure serum Thromboxane B2 (TXB:2) levels via radioimmunoassay

'

Compare post-dose TXB: levels to pre-dose baseline

Click to download full resolution via product page
Caption: Workflow for In Vivo Thromboxane B2 Inhibition Study in Beagles.
Methodology:
o Conscious beagles are administered a single oral dose of 3 mg/kg CGS 15435.

» Blood samples are collected at baseline (pre-dose) and at 1, 4, 6, 12, and 24 hours post-
administration.
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e Serum is separated from the collected blood samples.

e Serum levels of thromboxane B2 (a stable metabolite of TXA2) are quantified using a specific

radioimmunoassay.

e The percentage inhibition of TXB:2 formation is calculated by comparing the post-dose levels
to the baseline levels.

Arachidonic Acid-Induced Thrombotic Sudden Death in
Rabbits

This protocol is adapted from the study by Olson et al. (1987).[1]

Experimental Workflow

Anesthetize rabbits

!

Administer 8.6 umol/kg CGS 15435 intravenously at 0.25 or 24 hours prior to challenge

!

Inject 0.75 mg/kg arachidonic acid (AA) intravenously

!

Monitor for survival and measure platelet count

!

Record survival rates and changes in platelet count

Click to download full resolution via product page
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Caption: Workflow for Arachidonic Acid-Induced Thrombosis Model in Rabbits.
Methodology:
o Rabbits are anesthetized.

o Atreatment group receives an intravenous administration of 8.6 pmol/kg CGS 15435 either
15 minutes (0.25 hours) or 24 hours prior to the arachidonic acid challenge.

o Thrombotic sudden death is induced by an intravenous injection of 0.75 mg/kg arachidonic
acid.

o Survival rates and changes in platelet counts are monitored and compared between the
CGS 15435-treated group and a vehicle-treated control group.

Synthesis

While the seminal publication by Olson et al. (1987) does not provide the synthesis protocol for
CGS 15435, the chemical name, 5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic acid, suggests
a synthetic route likely involving the alkylation of a 5-chloro-1-methyl-2-(3-pyridyl)-indole
precursor at the 3-position with a suitable hexanoic acid derivative. A plausible, though not
definitively published, synthetic pathway is outlined below.

Plausible Synthetic Pathway

\ 4

Ester hydrolysis > CGS 15435

Alkylation at C3 with a 6-halo-hexanoic acid ester | Ester intermediate

5-chloro-1-methyl-2-(3-pyridyl)-indole

Click to download full resolution via product page
Caption: Plausible Synthetic Route for CGS 15435.

Conclusion

CGS 15435 is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase
with a notably long duration of action in preclinical models. Its discovery provided a valuable
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tool for investigating the role of thromboxane A2 in various physiological and pathological
processes. This technical guide consolidates the available information on CGS 15435, offering
a foundation for further research and development efforts in areas where inhibition of
thromboxane A2 synthesis is a therapeutic goal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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